Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro-
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Overview
Description
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, where the benzene ring is substituted with a methoxyethenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-[(1E)-2-methoxyethenyl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxyethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-[(1E)-2-methoxyethenyl]-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxyethenyl group can undergo electrophilic or nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methoxyethenyl)-: Similar structure but lacks the nitro group.
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Contains a phenylethenyl group instead of a methoxyethenyl group
Uniqueness
Benzene, 1-[(1E)-2-methoxyethenyl]-4-nitro- is unique due to the presence of both a methoxyethenyl group and a nitro group on the benzene ring.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-[(E)-2-methoxyethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6+ |
InChI Key |
KGZPCCGLQHHSCZ-VOTSOKGWSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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